
5-Aminoisophthalic acid
Overview
Description
5-Aminoisophthalic acid (5-AIP, H₂NC₆H₃-1,3-(CO₂H)₂; CAS 99-31-0) is a benzene-1,3-dicarboxylic acid derivative with an amino group at the 5-position. Its molecular weight is 181.15 g/mol, and it exhibits versatile coordination chemistry due to its two carboxylate groups and a primary amine, enabling diverse binding modes (bridging, chelating, or monodentate) in metal-organic frameworks (MOFs) and coordination polymers . This compound is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMA), facilitating its use in polymer synthesis and nanocomposites .
Applications of 5-AIP span materials science, sensing, and catalysis. It serves as a ligand in dysprosium-based MOFs for luminescent sensing of nitroaromatics , a precursor for Schiff base chemosensors , and a functionalizing agent for carbon nanotubes to enhance thermal stability in polymer composites . Its amino group allows post-synthetic modifications, distinguishing it from simpler dicarboxylic acids like isophthalic or terephthalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminoisophthalic acid can be synthesized through the reduction of 5-nitroisophthalic acid. The process involves dissolving 5-nitroisophthalic acid in water and sodium carbonate, followed by the addition of sodium disulfide solution at a temperature of 90 to 98°C. The reaction mixture is refluxed for 2.5 to 3 hours, and the product is obtained by acidifying the filtrate with concentrated hydrochloric acid, followed by cooling, filtering, washing, and drying .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production to achieve high yield and purity. The process ensures a yield of approximately 97% and a purity higher than 99% .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium disulfide is used for the reduction of the nitro group.
Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: this compound itself from 5-nitroisophthalic acid.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemical Synthesis and Material Science
Polymer Production
5-Aminoisophthalic acid serves as a precursor for the synthesis of poly(this compound) through oxidative polymerization. This polymer exhibits potential applications in high-performance materials due to its thermal stability and mechanical properties .
Metal-Organic Frameworks (MOFs)
5-AIPA is utilized in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation, and catalysis. For instance, cobalt(II) complexes of 5-aminoisophthalate have been synthesized and characterized for their structural integrity and magnetic properties . These frameworks demonstrate high efficiency in photodegradation processes, particularly for environmental remediation of phenolic compounds .
Application | Description | Reference |
---|---|---|
Polymer Production | Synthesis of poly(this compound) | |
Metal-Organic Frameworks | Cobalt(II) complexes for gas storage |
Biomedical Applications
Fluorescent Probes
Recent studies have explored the use of this compound in developing fluorescent probes for detecting metal ions. A notable example is the synthesis of a kojic acid-appended bis-1,2,3-triazole chemosensor that utilizes 5-AIPA as a key component. This probe shows high selectivity for Cu²⁺ ions and potential antimicrobial properties . The incorporation of 5-AIPA enhances the electronic properties of these sensors, making them suitable for biological applications.
Biosensors
Another significant application is in the development of biosensors. A novel organic nano linker created from this compound and phenylenediamine has been reported to exhibit high sensitivity for therapeutic monitoring in biological fluids . This highlights the compound's utility in medical diagnostics.
Application | Description | Reference |
---|---|---|
Fluorescent Probes | Detection of metal ions | |
Biosensors | Monitoring therapeutic levels |
Environmental Applications
Heavy Metal Ion Sensing
The chelating properties of this compound make it an effective component in sensors designed to detect heavy metals in environmental samples. The aforementioned fluorescent probes developed using 5-AIPA can selectively bind to metal ions, providing a method for monitoring environmental pollution .
Water Treatment
Research indicates that MOFs incorporating this compound can be used for water purification by adsorbing pollutants such as heavy metals and organic dyes. Their porous nature allows for efficient trapping of contaminants, thus contributing to cleaner water systems .
Application | Description | Reference |
---|---|---|
Heavy Metal Ion Sensing | Environmental monitoring | |
Water Treatment | Adsorption of pollutants |
Case Study 1: Development of Fluorescent Probes
A study focused on synthesizing a fluorescent probe from this compound demonstrated its application in detecting Cu²⁺ ions with high specificity. The probe was characterized using X-ray crystallography, confirming its structure and effectiveness as a chemosensor .
Case Study 2: Synthesis of Metal-Organic Frameworks
Research into cobalt(II) complexes derived from this compound illustrated their potential use in catalysis and gas storage. The study highlighted the stability and efficiency of these frameworks under various conditions, showcasing their versatility in material science applications .
Mechanism of Action
The mechanism of action of 5-aminoisophthalic acid and its derivatives involves their ability to interact with molecular targets through hydrogen bonding and other non-covalent interactions. For example, in the inhibition of the β-polymorph of L-glutamic acid, the compound selectively interacts with pre-critical nuclei, preventing further crystal growth . This selective interaction is based on molecular or supramolecular features, such as crystal symmetry and hydrogen bonding networks .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1 summarizes key differences between 5-AIP and structurally related aromatic dicarboxylic acids.
Key Observations :
- Amino vs. Carboxyl/Nitro Groups: The NH₂ group in 5-AIP enables covalent functionalization (e.g., Schiff base formation) and enhances metal-binding versatility, unlike isophthalic or terephthalic acid .
- Thermal Stability: 5-AIP decomposes at ~300°C, lower than isophthalic acid (~350°C) due to the amino group’s lower thermal resilience. However, its derivatives, such as polyamides, exhibit improved stability .
- Solubility : 5-AIP’s solubility in polar aprotic solvents facilitates its use in polymer synthesis, whereas terephthalic acid’s insolubility limits its applications to high-temperature processes .
Key Insights :
- Selectivity : 5-AIP-derived sensors (e.g., Z2b) show higher selectivity for Fe³⁺ and Hg²⁺ compared to fluorescein-based probes, which often cross-react with Zn²⁺ .
- Nitroaromatic Detection : The electron-rich NH₂ group in 5-AIP enhances π-π interactions with nitroaromatics, yielding lower LODs than anthracene-based systems .
Thermal and Material Properties
5-AIP-functionalized multi-walled carbon nanotubes (MWCNTs) improve thermal stability in chiral poly(ester-imide) nanocomposites (15% loading increases decomposition temperature by 40°C vs. pure polymer) . In contrast, hydroxyl- or carboxyl-modified MWCNTs exhibit poorer dispersion and lower stability enhancements.
Biological Activity
5-Aminoisophthalic acid (5-AIA) is an important compound in various chemical and biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.
This compound is a derivative of isophthalic acid, characterized by the presence of an amino group at the 5-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.
Synthesis Methods:
- Catalytic Hydrogenation: 5-AIA can be synthesized from 5-nitroisophthalic acid through catalytic hydrogenation, yielding high purity and yield under optimized conditions. For instance, a study reported a yield of 98.2% with a purity of 99.7% using palladium on carbon as a catalyst in a controlled environment .
- Click Chemistry: Another method involves the Cu(I)-catalyzed reaction with azido compounds to form bis-1,2,3-triazole derivatives, which have been shown to exhibit selective binding properties for metal ions .
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its role as a chemosensor and its potential therapeutic applications.
Chemosensor Applications
Recent studies have highlighted the use of 5-AIA in developing chemosensors for detecting metal ions:
- Selective Detection: A chemosensor based on 5-aminoisophthalate linked to kojic acid showed high selectivity for Cu ions. The sensor demonstrated significant fluorescence enhancement upon binding, indicating its potential for environmental monitoring and analytical applications .
Antimicrobial Properties
Research has suggested that derivatives of this compound may possess antimicrobial properties:
- Antibacterial Activity: Some studies indicated that compounds derived from 5-AIA exhibited inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
Several research findings have documented the biological implications of this compound:
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing 5-aminoisophthalic acid (AIPA) in polymer science?
Basic Research Question
AIPA is commonly synthesized via oxidative polymerization to produce poly(this compound) or blended with polyvinyl alcohol for composite membrane preparation . For characterization, use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., carboxylic acid and amine groups) and thermogravimetric analysis (TGA) to assess thermal stability. X-ray diffraction (XRD) can evaluate crystallinity in composite materials. Ensure purity by recrystallization from hot water, as the compound has a high melting point (>300°C) .
Q. How can researchers address discrepancies in reported catalytic activity of AIPA-based metal-organic frameworks (MOFs)?
Advanced Research Question
Contradictions in catalytic or sensing performance of AIPA-based MOFs may arise from variations in synthetic conditions (e.g., solvent, temperature) or functional group modifications . To resolve discrepancies:
- Compare reaction parameters (e.g., molar ratios, pH) across studies.
- Replicate experiments using standardized protocols from literature, such as solvothermal synthesis with Dy³⁺ ions and AIPA ligands .
- Use supplementary characterization (e.g., BET surface area analysis, X-ray photoelectron spectroscopy) to correlate structural features with activity.
- Document all variables meticulously to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
AIPA is classified as a Xi irritant. Key safety measures include:
- Wearing nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Storing the compound at room temperature in a sealed container away from moisture .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
- Dispose of unused material via certified hazardous waste channels .
Q. How can AIPA be functionalized to enhance its role in organic synthesis?
Advanced Research Question
AIPA’s amine and carboxylic acid groups enable diverse functionalization:
- Condensation polymerization : React with 3,3′-diaminobenzidine to synthesize poly(benzimidazole-co-aniline) (PBIANI), optimizing stoichiometry and reaction time .
- MOF modification : Introduce sulfonic or hydroxyl groups via post-synthetic modification to tailor pore size and catalytic sites .
- Crosslinking : Use carbodiimide coupling agents to conjugate AIPA with biomolecules for hybrid materials. Monitor reaction progress via HPLC or mass spectrometry .
Q. What strategies ensure reproducibility in AIPA-based diffusion dialysis membrane studies?
Advanced Research Question
To replicate composite membrane performance (e.g., silica-functionalized AIPA/polyvinyl alcohol blends):
- Standardize polymer blending ratios (e.g., 1:2 AIPA:PVA by weight) and solvent evaporation rates .
- Characterize membrane homogeneity using scanning electron microscopy (SEM) and validate ion permeability via conductivity measurements.
- Compare results against control membranes lacking silica or AIPA.
- Publish raw data (e.g., diffusion coefficients, mechanical strength) in supplementary materials to aid cross-study validation .
Q. How should researchers design experiments to evaluate AIPA’s conformational stability under varying pH conditions?
Basic Research Question
AIPA’s zwitterionic nature makes pH a critical variable:
- Prepare solutions at pH 2–12 and monitor structural stability via UV-Vis spectroscopy (250–400 nm range).
- Use nuclear magnetic resonance (NMR) to detect protonation/deprotonation of amine and carboxylic acid groups.
- Correlate stability with pKa values (predicted via computational tools like Gaussian) to identify optimal pH for applications .
Q. What are the key considerations for integrating AIPA into biohybrid materials for drug delivery?
Advanced Research Question
- Biocompatibility : Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to confirm low toxicity.
- Controlled release : Functionalize AIPA with PEG spacers to modulate drug release kinetics. Quantify encapsulation efficiency via fluorescence spectroscopy .
- In vivo testing : Use rodent models to assess biodegradability and inflammatory responses. Ensure compliance with ethical review protocols for animal studies .
Q. How can conflicting data on AIPA’s solubility in polar solvents be resolved?
Basic Research Question
Reported solubility variations may stem from impurities or solvent grades:
- Purify AIPA via recrystallization (water:ethanol, 3:1 v/v) and confirm purity via HPLC (>98%) .
- Test solubility in DMSO, DMF, and water under controlled temperatures (25°C vs. 60°C).
- Document solvent batch numbers and water content, as hygroscopic solvents reduce dissolution .
Q. What computational methods predict the electronic properties of AIPA-derived MOFs?
Advanced Research Question
- Density functional theory (DFT) : Calculate bandgap energies and charge distribution using software like VASP or Quantum ESPRESSO.
- Molecular dynamics (MD) : Simulate ligand-metal interactions to optimize MOF stability.
- Validate predictions with experimental data (e.g., cyclic voltammetry for redox behavior) .
Q. How should literature reviews on AIPA applications prioritize sources for experimental design?
Basic Research Question
- Prioritize peer-reviewed studies with detailed experimental sections (e.g., Sensors, Polymer Chemistry).
- Cross-reference synthesis protocols from journals enforcing standardized reporting (e.g., Beilstein Journal of Organic Chemistry) .
- Exclude non-academic sources (e.g., commercial websites) and verify data against safety datasheets from reputable suppliers (e.g., TCI America) .
Properties
IUPAC Name |
5-aminobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZFDRWPMZESDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059193 | |
Record name | 5-Aminoisophthalic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Alfa Aesar MSDS] | |
Record name | 5-Aminoisophthalic acid | |
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CAS No. |
99-31-0 | |
Record name | 3,5-Dicarboxyaniline | |
Source | CAS Common Chemistry | |
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Record name | 5-Aminoisophthalic acid | |
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Record name | 5-Aminoisophthalic acid | |
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Record name | 1,3-Benzenedicarboxylic acid, 5-amino- | |
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Record name | 5-Aminoisophthalic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminoisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.498 | |
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Record name | 5-AMINOISOPHTHALIC ACID | |
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Retrosynthesis Analysis
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